(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclobutyl group, a trimethoxyphenyl moiety, and an enamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps:
Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. Common reagents include cyclobutanone derivatives and cyanide sources under basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4,5-trimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Enamide Linkage: The final step involves the coupling of the cyanocyclobutyl intermediate with the trimethoxyphenyl derivative through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the enamide to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the cyanocyclobutyl or trimethoxyphenyl groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the cyanocyclobutyl group could interact with specific amino acid residues, leading to modulation of the target’s activity. Pathways involved might include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4-dimethoxyphenyl)prop-2-enamide: Lacks one methoxy group, potentially altering its binding affinity and biological activity.
(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: Different substitution pattern on the phenyl ring, which may affect its chemical reactivity and pharmacological properties.
Uniqueness
(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern and the presence of both a cyanocyclobutyl group and a trimethoxyphenyl moiety. This combination of features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-20(18(12-19)8-5-9-18)17(21)7-6-13-10-15(23-3)16(24-4)11-14(13)22-2/h6-7,10-11H,5,8-9H2,1-4H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAQSQAXLBRCMQ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=C(C=C1OC)OC)OC)C2(CCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC)C2(CCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.